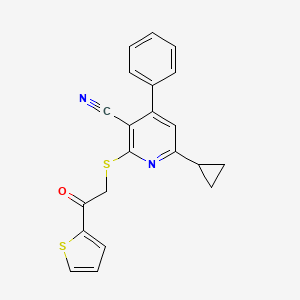
6-cyclopropyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4-phenylnicotinonitrile
Overview
Description
6-cyclopropyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4-phenylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiophene ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a metal catalyst.
Attachment of the Thiophene Ring: The thiophene ring is attached through a thioetherification reaction, where a thiophene derivative reacts with an appropriate electrophile.
Addition of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the phenyl group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-cyclopropyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4-phenylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-cyclopropyl-2-((2-oxo-2-(furan-2-yl)ethyl)thio)-4-phenylnicotinonitrile: Similar structure but with a furan ring instead of a thiophene ring.
6-cyclopropyl-2-((2-oxo-2-(pyridin-2-yl)ethyl)thio)-4-phenylnicotinonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.
6-cyclopropyl-2-((2-oxo-2-(benzofuran-2-yl)ethyl)thio)-4-phenylnicotinonitrile: Similar structure but with a benzofuran ring instead of a thiophene ring.
Uniqueness
The uniqueness of 6-cyclopropyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4-phenylnicotinonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the thiophene ring, in particular, may contribute to its unique biological activities and reactivity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
6-cyclopropyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c22-12-17-16(14-5-2-1-3-6-14)11-18(15-8-9-15)23-21(17)26-13-19(24)20-7-4-10-25-20/h1-7,10-11,15H,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFINWUIVKGIGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3693162.png)
![5-(3,4-dichlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide](/img/structure/B3693170.png)
![ETHYL 2-{2-ETHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE](/img/structure/B3693172.png)
![5-[(3-methyl-2-thienyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3693175.png)
![(5Z)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B3693180.png)
![N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3693185.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3693195.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3693198.png)

![3-(7-fluoroimidazo[2,1-b][1,3]benzothiazol-2-yl)-6-methoxy-2H-chromen-2-one](/img/structure/B3693222.png)
![6-Methoxy-3-(6-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one](/img/structure/B3693224.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B3693232.png)
![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B3693236.png)
![2-(7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3693249.png)
